N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide
Description
Properties
IUPAC Name |
N'-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c20-14(13-10-24-15-6-2-1-5-12(13)15)9-19-17(22)16(21)18-8-11-4-3-7-23-11/h1-7,10,14,20H,8-9H2,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYXCJDNJYPRNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(CNC(=O)C(=O)NCC3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide typically involves multiple steps, starting with the preparation of the benzothiophene and thiophene intermediates. One common method involves the following steps:
Preparation of 1-benzothiophen-3-yl-2-hydroxyethylamine: This can be achieved through the reaction of 1-benzothiophene with ethylene oxide in the presence of a base such as sodium hydroxide.
Preparation of thiophen-2-ylmethylamine: This intermediate can be synthesized by the reaction of thiophene with formaldehyde and ammonia.
Coupling Reaction: The final step involves the coupling of the two intermediates using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired ethanediamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, substituted amines or alcohols.
Scientific Research Applications
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide involves its interaction with various molecular targets and pathways. The compound’s benzothiophene and thiophene moieties allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as the inhibition of microbial growth or the reduction of inflammation.
Comparison with Similar Compounds
Structural Analog: N-[2-(1-Benzothiophen-3-yl)-2-Hydroxyethyl]-N'-(2,5-Difluorophenyl)Ethanediamide (BG14051)
- Molecular Formula : C₁₈H₁₄F₂N₂O₃S .
- Key Differences :
- Substituent : Difluorophenyl replaces thiophen-2-ylmethyl.
- Electronic Effects : Fluorine atoms increase electronegativity, enhancing metabolic stability but reducing aromatic π-electron density compared to thiophene.
- Biological Implications : Fluorine may improve membrane permeability but alter target binding compared to sulfur-rich analogs.
| Property | Target Compound | BG14051 |
|---|---|---|
| Molecular Weight | ~392.4 (estimated) | 376.38 |
| Aromatic Substituent | Thiophene | Difluorophenyl |
| Hydrogen-Bond Donors | 2 (amide, hydroxyl) | 2 (amide, hydroxyl) |
| LogP (Predicted) | ~2.5 | ~3.1 (due to fluorine) |
Structural Analog: N-[2-(1-Benzothiophen-3-yl)-2-Hydroxyethyl]-N'-(1-Phenylethyl)Ethanediamide
- CAS : 2097918-96-0 .
- Key Differences: Substituent: Phenylethyl group replaces thiophen-2-ylmethyl. Lipophilicity: Increased LogP (estimated ~3.8) due to phenyl group, which may enhance blood-brain barrier penetration.
| Property | Target Compound | Phenylethyl Analog |
|---|---|---|
| Substituent Size | Moderate | Bulky |
| Hydrogen-Bond Acceptors | 4 | 4 |
| Synthetic Complexity | Moderate | High (due to phenylethyl) |
Functional Analog: 2-(2,6-Dichlorophenyl)-N-(1,3-Thiazol-2-yl)Acetamide
- Structure : Features dichlorophenyl and thiazole groups .
- Key Differences :
- Core Structure : Acetamide vs. ethanediamide linker.
- Bioactivity : Demonstrated antimicrobial activity due to chlorine atoms; target compound’s sulfur-rich structure may target different enzymes (e.g., cytochrome P450).
- Spectroscopic Data : Both compounds show characteristic amide IR stretches (~1650–1700 cm⁻¹) and NMR signals for aromatic protons .
Electronic Effects: N-(2-Nitrophenyl)Thiophene-2-Carboxamide
- Structure : Nitro group on phenyl ring .
- Key Differences :
- Electron-Withdrawing Group : Nitro group increases electrophilicity; target compound’s hydroxyl group is electron-donating.
- Crystal Packing : Nitro derivatives exhibit C–H⋯O/S interactions, while the target compound may form N–H⋯O hydrogen bonds via ethanediamide.
Biological Activity
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide is a complex organic compound notable for its potential biological activities. This article delves into its biological activity, synthesis, and the mechanisms by which it may exert its effects.
Chemical Structure and Properties
The compound features a benzothiophene moiety, which contributes to its aromatic stability, alongside a hydroxyethyl side chain and a thiophene component. These structural elements are significant in determining the compound's reactivity and biological interactions. The presence of hydroxyl groups enhances solubility and can facilitate interactions with biological targets.
Biological Activity
Research indicates that compounds containing benzothiophene and thiophene moieties exhibit various biological activities, including:
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several studies suggest possible pathways:
- Enzyme Interaction : The compound may interact with enzymes involved in disease processes, potentially inhibiting their activity or altering their function .
- Molecular Docking Studies : Computational studies using molecular docking simulations have indicated that compounds with similar structures can effectively bind to various target proteins, suggesting that this compound may also engage in significant protein interactions .
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:
- Formation of the Benzothiophene Moiety : This often involves reactions such as cyclization and substitution reactions.
- Introduction of Hydroxyethyl and Thiophene Groups : These functional groups are added through specific reactions that require careful optimization of conditions to maximize yield and purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
